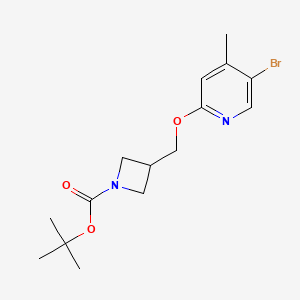![molecular formula C8H10O2S B8126373 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8126373.png)
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound with a unique structure that includes a thiophene ring fused with a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization. This process can be carried out under acidic conditions, often using toluene-4-sulphonic acid as a catalyst . The reaction is usually performed in an organic solvent such as toluene at elevated temperatures (around 85°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Mécanisme D'action
The mechanism by which 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, making it useful in applications that require electroactive materials. The molecular targets and pathways involved include the formation of conductive polymers and the interaction with various electron donors and acceptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer for the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: A precursor for various functionalized derivatives.
Hydroxymethyl EDOT: An EDOT derivative with enhanced electro-polymerization properties.
Uniqueness
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its ethyl substitution, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials with tailored properties for specific applications.
Propriétés
IUPAC Name |
5-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPABJNKZWPNXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CS1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8126331.png)


![3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8126362.png)


